Hexanoic acid, 2-methyl-, ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide hexanoïque, 2-méthyl-, ester éthylique, également connu sous le nom d'hexanoate d'éthyle et de 2-méthyle, est un composé organique de formule moléculaire C9H18O2. C'est un ester formé à partir de l'acide hexanoïque et de l'éthanol. Ce composé est connu pour son odeur fruitée et est couramment utilisé dans l'industrie des arômes et des parfums .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L'acide hexanoïque, 2-méthyl-, ester éthylique peut être synthétisé par estérification de l'acide hexanoïque avec de l'éthanol. La réaction implique généralement le chauffage de l'acide et de l'alcool en présence d'un catalyseur acide, tel que l'acide sulfurique, pour faciliter la formation de l'ester .

Méthodes de production industrielle

Dans les milieux industriels, le processus d'estérification est souvent réalisé dans de grands réacteurs où les réactifs sont alimentés en continu et le produit est retiré en continu. Cette méthode garantit un rendement élevé de l'ester et permet une production efficace .

Analyse Des Réactions Chimiques

Types de réactions

L'acide hexanoïque, 2-méthyl-, ester éthylique subit principalement des réactions d'hydrolyse, de réduction et de transestérification.

Transestérification : L'ester peut réagir avec un autre alcool pour former un ester et un alcool différents.

Réactifs et conditions courants

Hydrolyse : Conditions acides ou basiques avec de l'eau.

Réduction : Hydrure de lithium et d'aluminium ou autres agents réducteurs forts.

Transestérification : Catalyseurs tels que le méthylate de sodium ou l'acide sulfurique.

Principaux produits formés

Hydrolyse : Acide hexanoïque et éthanol.

Réduction : 2-méthylhexanol.

Transestérification : Différents esters selon l'alcool utilisé.

Applications de recherche scientifique

L'acide hexanoïque, 2-méthyl-, ester éthylique a diverses applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour son rôle dans les systèmes biologiques et ses effets potentiels sur les processus cellulaires.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme composant des formulations médicamenteuses.

Industrie : Largement utilisé dans l'industrie des arômes et des parfums en raison de son agréable odeur fruitée.

Mécanisme d'action

Le mécanisme d'action de l'acide hexanoïque, 2-méthyl-, ester éthylique implique son interaction avec diverses cibles moléculaires et voies. En tant qu'ester, il peut subir une hydrolyse pour libérer de l'acide hexanoïque et de l'éthanol, qui peuvent ensuite participer à diverses voies biochimiques. L'ester lui-même peut également interagir avec les récepteurs et les enzymes, influençant les processus cellulaires .

Applications De Recherche Scientifique

Hexanoic acid, 2-methyl-, ethyl ester has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in biological systems and its potential effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Widely used in the flavor and fragrance industry due to its pleasant fruity odor.

Mécanisme D'action

The mechanism of action of hexanoic acid, 2-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid and ethanol, which can then participate in various biochemical pathways. The ester itself can also interact with receptors and enzymes, influencing cellular processes .

Comparaison Avec Des Composés Similaires

L'acide hexanoïque, 2-méthyl-, ester éthylique peut être comparé à d'autres esters tels que :

Acide hexanoïque, ester éthylique : Structure similaire, mais sans le groupe méthyle sur la chaîne d'acide hexanoïque.

Acide hexanoïque, 2-éthyl-, ester méthylique : Structure similaire, mais avec un groupe alkyle différent attaché à l'ester.

Butanoate d'éthyle : Chaîne carbonée plus courte que celle de l'acide hexanoïque, 2-méthyl-, ester éthylique.

Ces comparaisons mettent en évidence les caractéristiques structurales uniques de l'acide hexanoïque, 2-méthyl-, ester éthylique, telles que la présence du groupe méthyle, qui peuvent influencer ses propriétés chimiques et ses applications.

Propriétés

Numéro CAS |

32400-29-6 |

|---|---|

Formule moléculaire |

C18H36O4 |

Poids moléculaire |

316.5 g/mol |

Nom IUPAC |

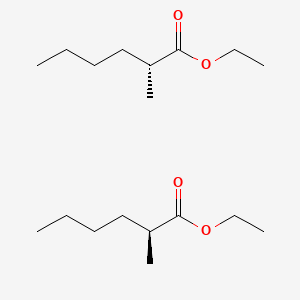

ethyl (2S)-2-methylhexanoate;ethyl (2R)-2-methylhexanoate |

InChI |

InChI=1S/2C9H18O2/c2*1-4-6-7-8(3)9(10)11-5-2/h2*8H,4-7H2,1-3H3/t2*8-/m10/s1 |

Clé InChI |

SDTBZYMUOADTMO-RMTNWKGQSA-N |

SMILES isomérique |

CCCC[C@@H](C)C(=O)OCC.CCCC[C@H](C)C(=O)OCC |

SMILES canonique |

CCCCC(C)C(=O)OCC.CCCCC(C)C(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.